(2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Description
The compound (2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is a purine nucleoside analog characterized by its unique structural features:
- Purine core: A 2-amino substitution at position 2 of the purine ring.
- Tetrahydrofuran (THF) ring: A hydroxymethyl group at position 5 and a methyl group at position 3, with stereochemistry defined as (2R,3R,4R,5R).
This structure places it within the adenosine derivative family, where modifications to the purine base or sugar moiety often modulate biological activity, particularly in targeting adenosine receptors or enzymes like ectonucleotidases .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-(2-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-11(19)7(18)6(3-17)20-9(11)16-4-14-5-2-13-10(12)15-8(5)16/h2,4,6-7,9,17-19H,3H2,1H3,(H2,12,13,15)/t6-,7-,9-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULPIDXRASQDGN-LUQPRHOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=CN=C(N=C32)N)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=CN=C(N=C32)N)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234361 | |
| Record name | 9-(2-C-Methyl-β-D-ribofuranosyl)-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690269-87-5 | |
| Record name | 9-(2-C-Methyl-β-D-ribofuranosyl)-9H-purin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690269-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(2-C-Methyl-β-D-ribofuranosyl)-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is a synthetic nucleoside analogue that has garnered attention for its potential biological activities. As a derivative of purine, it is structurally related to naturally occurring nucleosides involved in critical biological processes such as DNA and RNA synthesis.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 269.23 g/mol. Its structure features a tetrahydrofuran ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₅O₃ |
| Molecular Weight | 269.23 g/mol |
| CAS Number | 134444-48-7 |
| IUPAC Name | (2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol |
Biological Activity
Research has indicated that this compound exhibits several biological activities, including:
- Antiviral Activity : Studies have shown that nucleoside analogues can inhibit viral replication. The specific compound under discussion has been tested against various viruses with promising results in inhibiting viral activity .
- Antitumor Activity : Preliminary investigations suggest that this compound may possess antitumor properties. It has been noted that certain nucleoside analogues can induce apoptosis in cancer cells and inhibit tumor growth .
- Antibacterial Properties : There is evidence indicating that nucleoside analogues can also exhibit antibacterial effects. The compound's structure allows for interaction with bacterial enzymes and metabolic pathways .
The biological activity of (2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is believed to stem from its ability to mimic natural nucleosides. This mimicry allows the compound to interfere with nucleic acid synthesis and function:
- Inhibition of Viral Polymerases : By incorporating into viral RNA or DNA, the compound can disrupt replication processes.
- Interference with Cellular Metabolism : The compound may affect metabolic pathways in both viral and host cells by acting as a substrate for key enzymes.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on Antiviral Effects : A study published in Europe PMC demonstrated the antiviral activity of various nucleoside analogues, including derivatives similar to the compound . The results indicated significant inhibition of viral replication in cell cultures .
- Antitumor Efficacy Assessment : In vitro assays have shown that the compound can induce apoptosis in specific cancer cell lines. One notable study reported an IC50 value indicating effective cytotoxicity against human tumor xenografts .
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications at the Purine 2-Position
The 2-amino group distinguishes the target compound from analogs with alternative substituents:
Modifications at the Purine 6-Position
The target compound lacks a 6-position substituent, unlike many adenosine analogs:
Key Insight : 6-Substituents (e.g., alkyl, aryl groups) enhance receptor subtype selectivity. The target compound’s lack of a 6-substituent may reduce off-target effects but limit potency.
Modifications at the Purine 8-Position
While the target compound lacks an 8-substituent, analogs with 8-modifications exhibit distinct properties:
Key Insight: 8-Substituents are rare in adenosine analogs due to steric hindrance but can improve target engagement in enzyme inhibitors.
Tetrahydrofuran (THF) Ring Modifications
The methyl group at position 3 of the THF ring is a key differentiator:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
